![molecular formula C15H20N2O2 B4535142 N-cyclopentyl-N'-(2-phenylethyl)ethanediamide](/img/structure/B4535142.png)
N-cyclopentyl-N'-(2-phenylethyl)ethanediamide
Description
"N-cyclopentyl-N'-(2-phenylethyl)ethanediamide" appears to be a compound of interest due to its structural features, which include cyclopentyl and phenylethyl groups attached to an ethanediamide backbone. While specific studies on this compound are not readily available, research on similar compounds provides insights into the synthesis, molecular structure analysis, and chemical properties relevant to such a molecule.
Synthesis Analysis
Synthesis of compounds similar to "N-cyclopentyl-N'-(2-phenylethyl)ethanediamide" often involves reactions that introduce the cyclopentyl and phenylethyl groups to an ethanediamide structure. For example, the synthesis of amino-alcohol ligands like N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine through reactions involving cyclopentene oxide with ethylenediamine highlights a method that might be adaptable for synthesizing the compound of interest (de Sousa et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds with cyclopentyl and phenylethyl groups attached to an ethanediamide backbone can be complex. Studies on similar compounds show that these molecules can adopt several conformations due to the flexibility of the ethanediamide linkage. For instance, research on related diamines reveals the importance of conformational analysis and the potential for intramolecular interactions, which could influence the molecular geometry and reactivity of "N-cyclopentyl-N'-(2-phenylethyl)ethanediamide" (Hakimi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of "N-cyclopentyl-N'-(2-phenylethyl)ethanediamide" can be inferred from studies on similar compounds. For example, the reactivity towards carbon monoxide and the ability to undergo cycloaddition reactions are relevant properties that could be explored for this compound. Such reactions are essential for understanding the functionalization and potential applications of these molecules (Albert et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can vary significantly based on the molecular structure. For compounds similar to "N-cyclopentyl-N'-(2-phenylethyl)ethanediamide," the presence of cyclopentyl and phenylethyl groups could affect these properties by altering the molecule's polarity and intermolecular interactions. Studies on polymorphs of related compounds provide insights into how different crystalline forms can exist under varying conditions (Brewer et al., 2007).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are crucial for understanding the behavior of "N-cyclopentyl-N'-(2-phenylethyl)ethanediamide" in different environments. Studies on the hydrolysis and other reactions involving similar compounds can provide valuable insights into the chemical stability and reactivity patterns of such molecules (Roy, 1995).
properties
IUPAC Name |
N'-cyclopentyl-N-(2-phenylethyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGMZPPQCSVFOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-(2-phenylethyl)ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.